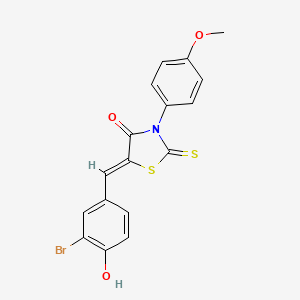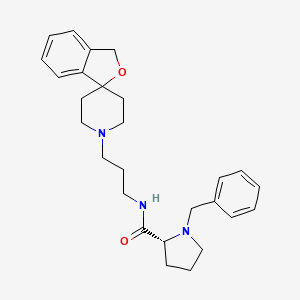
BAN ORL 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
BAN-ORL-24, also known as 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide, is a selective inhibitor of the NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .
Mode of Action
BAN-ORL-24 interacts with the NOP receptor, showing high affinity to cell membranes and higher selectivity compared with classical opioid receptors . It has been found to enhance the Ca2+ current amplitude for both prepulse and postpulse in SG neurons heterologously expressing NOP receptors .
Biochemical Pathways
The NOP receptor is part of the GPCR-G protein signaling pathways . BAN-ORL-24, as a NOP receptor antagonist, can inhibit the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins . This inhibition can help in the research and development of therapeutic strategies for certain diseases that involve excessive activation of GPCR-G protein signaling pathways .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
BAN-ORL-24 has been shown to antagonize the pronociceptive and antinociceptive effects of N/OFQ when administered supraspinally and spinally . In the mouse tail withdrawal assay, administration of BAN-ORL-24 combined with N/OFQ antagonized these effects .
Biochemische Analyse
Biochemical Properties
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide interacts with a wide range of receptors, ion channels and neurotransmitter transporters . It has a high σ1/σ2 selectivity . The compound does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Cellular Effects
In cellular processes, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist .
Molecular Mechanism
At the molecular level, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide exerts its effects through binding interactions with biomolecules . It inhibits the isoenzyme CYP2D6 but does not produce any metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is rapidly metabolised . An N-debenzylated metabolite and a hydroxylated metabolite were identified as the major products .
Dosage Effects in Animal Models
The effects of 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide vary with different dosages in animal models . It displayed analgesic activity against neuropathic pain in the capsaicin pain model .
Metabolic Pathways
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is involved in metabolic pathways . It interacts with enzymes such as CYP3A4, which produces all the identified metabolites .
Vorbereitungsmethoden
The synthesis of BAN-ORL-24 involves several steps, starting with the preparation of the spirobenzofuran-piperidine intermediate. This intermediate is then coupled with a pyrrolidine derivative to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial production methods for BAN-ORL-24 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity .
Analyse Chemischer Reaktionen
BAN-ORL-24 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile funktionelle Gruppen in der Verbindung ersetzen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
BAN-ORL-24 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den NOP-Rezeptor und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Forscher verwenden BAN-ORL-24, um die Rolle des NOP-Rezeptors in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Schmerzmodulation und der Stressantwort.
Medizin: BAN-ORL-24 wird wegen seiner potenziellen therapeutischen Anwendungen in der Schmerztherapie und als Analgetikum untersucht.
Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den NOP-Rezeptor abzielen
5. Wirkmechanismus
BAN-ORL-24 entfaltet seine Wirkung, indem es selektiv an den NOP-Rezeptor bindet und so dessen Aktivität hemmt. Der NOP-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der bei Aktivierung die Freisetzung von Neurotransmittern moduliert, die an Schmerz- und Stressreaktionen beteiligt sind. Durch die Antagonisierung dieses Rezeptors kann BAN-ORL-24 die Schmerzempfindung reduzieren und stressbedingtes Verhalten modulieren .
Vergleich Mit ähnlichen Verbindungen
BAN-ORL-24 ist einzigartig in seiner hohen Affinität und Selektivität für den NOP-Rezeptor im Vergleich zu anderen NOP-Antagonisten. Zu den ähnlichen Verbindungen gehören:
J-113397: Ein weiterer NOP-Rezeptor-Antagonist mit einer anderen chemischen Struktur.
SB-612111: Ein selektiver NOP-Rezeptor-Antagonist mit Anwendungen in der Schmerzforschung.
UFP-101: Ein peptidbasierter NOP-Rezeptor-Antagonist, der in verschiedenen Forschungsstudien verwendet wird
BAN-ORL-24 zeichnet sich durch seine potenten inhibitorischen Wirkungen und seine hohe Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?
A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]
Q2: Can you provide information about the compound's structure-activity relationship (SAR)?
A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.
Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?
A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
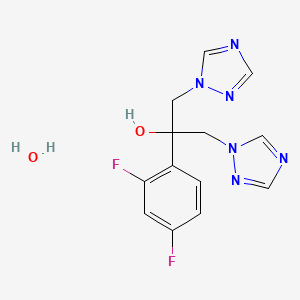
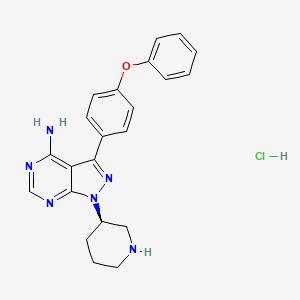
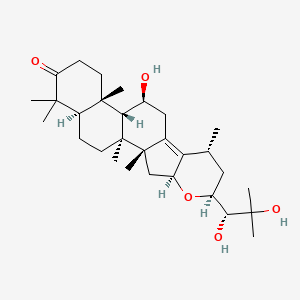
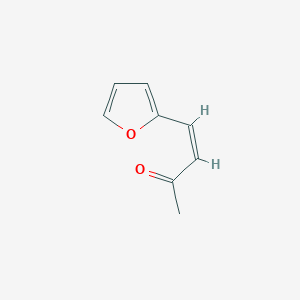

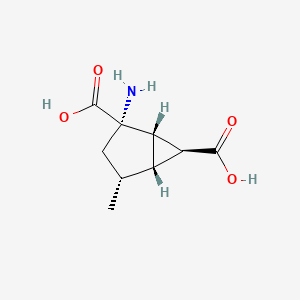
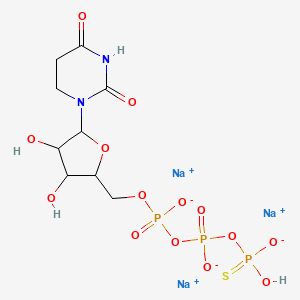
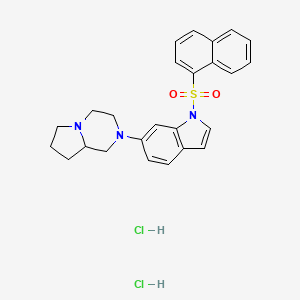
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)
